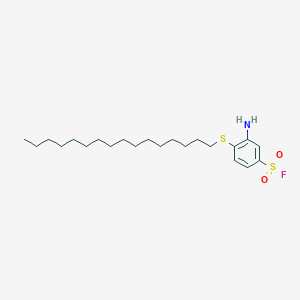

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride

Description

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride is a complex organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both amino and sulfonyl fluoride groups in the molecule makes it a versatile intermediate for various chemical reactions.

Properties

CAS No. |

3848-72-4 |

|---|---|

Molecular Formula |

C22H38FNO2S2 |

Molecular Weight |

431.7 g/mol |

IUPAC Name |

3-amino-4-hexadecylsulfanylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C22H38FNO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-22-17-16-20(19-21(22)24)28(23,25)26/h16-17,19H,2-15,18,24H2,1H3 |

InChI Key |

CNQWMIBHLGBOCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method is the nucleophilic substitution reaction where a sulfonyl chloride precursor reacts with a fluoride source under controlled conditions. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of sulfonyl fluorides often employs large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl fluoride group can be reduced to sulfonamide.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine: Potential therapeutic agent for treating diseases involving enzyme dysregulation.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, which can be beneficial in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

4-(2-Aminoethyl)benzenesulfonyl fluoride: Another sulfonyl fluoride with similar enzyme inhibitory properties.

Phenylmethanesulfonyl fluoride: Known for its use as a serine protease inhibitor.

Uniqueness

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride is unique due to the presence of a long hexadecylthio chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other sulfonyl fluorides and can lead to different biological and chemical properties .

Biological Activity

3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered interest in biological research due to its potential inhibitory effects on various enzymes and biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride

- CAS Number : 3848-72-4

- Molecular Formula : C20H34N1O2S2F1

- Molecular Weight : 392.54 g/mol

The primary mechanism of action for 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride involves its interaction with serine proteases and other enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of these enzymes, leading to irreversible inhibition. This property is crucial for its potential therapeutic applications, particularly in inflammatory and cancer-related pathways.

Enzyme Inhibition

Research has demonstrated that compounds with a sulfonyl fluoride moiety, including 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride, exhibit significant inhibitory activity against various serine proteases. A notable study indicated that the presence of the sulfonyl fluoride group was essential for the inhibitory activity against NADPH oxidase, which plays a critical role in oxidative stress responses in cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed mechanisms and efficacy data remain limited.

Case Studies

- Inhibition of NADPH Oxidase Activation :

- Serine Protease Inhibition :

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride | Inhibits NADPH oxidase; antimicrobial potential | Covalent modification of serine residues |

| AEBSF (Analog) | Inhibits NADPH oxidase | Similar covalent interaction with serine proteases |

| Other sulfonyl fluorides | Varies widely; some show enzyme inhibition | Depends on specific structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.